molecular formula C23H18ClFN4O2 B11207383 N-(4-chloro-2-fluorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

N-(4-chloro-2-fluorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B11207383
M. Wt: 436.9 g/mol
InChI Key: QUIIWMSFNHIUGY-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-FLUOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that features a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-FLUOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(4-CHLORO-2-FLUOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(4-CHLORO-2-FLUOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE apart is its unique combination of functional groups and its potential for high specificity in targeting disease-related pathways. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C23H18ClFN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C23H18ClFN4O2/c24-15-6-9-19(18(25)10-15)27-20(30)12-28-11-17(14-4-2-1-3-5-14)21-22(28)23(31)29(13-26-21)16-7-8-16/h1-6,9-11,13,16H,7-8,12H2,(H,27,30)

InChI Key

QUIIWMSFNHIUGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)Cl)F

Origin of Product

United States

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